Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium
Crystal violet cation is an iminium ion that is malachite green cation in which the hydrogen at the para- psition of the monosubstituted phenyl group is replaced by a dimethylamino group. It has a role as an antibacterial agent and an antifungal agent.
A dye that is a mixture of violet rosanilinis with antibacterial, antifungal, and anthelmintic properties.
See also: Gentian Violet (active moiety of).
A dye that is a mixture of violet rosanilinis with antibacterial, antifungal, and anthelmintic properties.
See also: Gentian Violet (active moiety of).
Brand Name:
Vulcanchem
CAS No.:
14426-25-6
VCID:
VC20974091
InChI:
InChI=1S/C25H30N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18H,1-6H3/q+1/p+1
SMILES:
C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C
Molecular Formula:
C25H31N3+2
Molecular Weight:
373.5 g/mol
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium
CAS No.: 14426-25-6
Cat. No.: VC20974091
Molecular Formula: C25H31N3+2
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Crystal violet cation is an iminium ion that is malachite green cation in which the hydrogen at the para- psition of the monosubstituted phenyl group is replaced by a dimethylamino group. It has a role as an antibacterial agent and an antifungal agent. A dye that is a mixture of violet rosanilinis with antibacterial, antifungal, and anthelmintic properties. See also: Gentian Violet (active moiety of). |
|---|---|
| CAS No. | 14426-25-6 |
| Molecular Formula | C25H31N3+2 |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | [4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-dimethylazanium |
| Standard InChI | InChI=1S/C25H30N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18H,1-6H3/q+1/p+1 |
| Standard InChI Key | LGLFFNDHMLKUMI-UHFFFAOYSA-O |
| SMILES | C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
| Canonical SMILES | C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
| Melting Point | 215 °C |
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